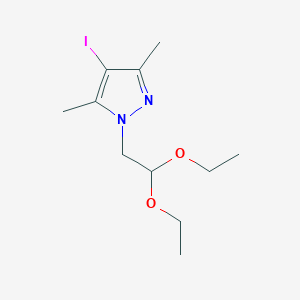

1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole

Description

1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a pyrazole derivative characterized by a diethoxyethyl substituent at the 1-position and an iodine atom at the 4-position, with methyl groups at the 3- and 5-positions. This compound is part of a broader class of pyrazole-based heterocycles known for their versatility in medicinal chemistry, materials science, and synthetic applications . Its structural features—specifically the diethoxyethyl group—enhance solubility in organic solvents, while the iodine atom provides a reactive site for cross-coupling reactions or halogen bonding interactions.

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-4-iodo-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19IN2O2/c1-5-15-10(16-6-2)7-14-9(4)11(12)8(3)13-14/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJRGKIWJQWXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=C(C(=N1)C)I)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can be broadly divided into three key stages:

- Synthesis of the pyrazole core with 3,5-dimethyl substitution

- Introduction of the iodine substituent at the 4-position

- Protection of the pyrazole nitrogen by the 2,2-diethoxyethyl group

This approach leverages selective halogenation and alkylation chemistry, often utilizing ethyl vinyl ether or diethyl acetal derivatives for the 2,2-diethoxyethyl group installation.

Preparation of 3,5-Dimethylpyrazole Core

The 3,5-dimethyl substitution on the pyrazole ring is generally introduced via condensation reactions of appropriate β-diketones or chalcone-type precursors with hydrazine derivatives. Literature reports indicate that pyrazole rings bearing methyl groups at 3- and 5-positions can be efficiently synthesized by cyclization of 1,3-dicarbonyl compounds with hydrazine hydrate or substituted hydrazines under controlled conditions.

Installation of the 2,2-Diethoxyethyl Protecting Group on Pyrazole Nitrogen

The 2,2-diethoxyethyl group is a common protecting group for nitrogen atoms in heterocycles, introduced to enhance solubility, stability, or direct further reactions.

- The pyrazole nitrogen is protected by reaction with ethyl vinyl ether or diethyl acetal derivatives such as diethyl 2-azidoacetaldehyde diethyl acetal.

- The reaction is typically catalyzed by a mild acid (e.g., trifluoroacetic acid) or base (e.g., potassium tert-butoxide), depending on the substrate.

- Conditions are optimized to maintain the integrity of the pyrazole ring and the iodine substituent.

- Dissolve the 4-iodo-3,5-dimethylpyrazole in dichloromethane.

- Add ethyl vinyl ether dropwise at 28-32 °C with a catalytic amount of trifluoroacetic acid.

- Stir the reaction mixture at room temperature for 12 to 78 hours.

- Work up by washing with saturated sodium bicarbonate and water, drying over anhydrous sodium sulfate, and purification by distillation or recrystallization.

This method yields the N-(2,2-diethoxyethyl) protected pyrazole with high efficiency (up to 93% in analogous systems).

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | β-diketone + hydrazine hydrate | 3,5-Dimethylpyrazole | >80 | Standard cyclization under reflux |

| Iodination at 4-position | Iodine or NIS in solvent | 4-Iodo-3,5-dimethylpyrazole | 70-90 | Monoiodination controlled to avoid poly-substitution |

| N-Protection with 2,2-diethoxyethyl group | Ethyl vinyl ether, trifluoroacetic acid catalyst, DCM, RT, 12-78 h | This compound | 85-93 | Purification by distillation or recrystallization |

Mechanistic Insights and Reaction Optimization

- The N-protection step is facilitated by the electrophilic addition of ethyl vinyl ether to the pyrazole nitrogen, forming the stable 2,2-diethoxyethyl substituent.

- The iodination is regioselective due to electronic effects of the methyl substituents directing electrophilic substitution to the 4-position.

- Reaction times and temperatures are critical to maintain selectivity and yield; longer times favor complete protection but may risk side reactions.

- Use of mild acid catalysts ensures activation of ethyl vinyl ether without decomposing sensitive iodine substituents.

Alternative Synthetic Routes

- Lithiation-Halogenation Sequence: Starting from N-(2,2-diethoxyethyl) protected pyrazoles, directed ortho-lithiation using n-butyllithium or lithium diisopropylamide (LDA) followed by quenching with iodine can selectively introduce the iodine at the 4-position.

- Cross-Coupling Techniques: Palladium-catalyzed cross-coupling of 4-bromo or 4-chloro pyrazoles with iodide sources can also be employed to obtain the 4-iodo derivative, though this is less common for this specific substitution pattern.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct iodination | 3,5-Dimethylpyrazole | Iodine or NIS, mild solvent | Simple, direct | Requires control for mono-substitution |

| N-Protection then iodination | 3,5-Dimethylpyrazole + ethyl vinyl ether | Acid catalyst, then lithiation + iodine quench | High regioselectivity, good yields | Multi-step, requires low temperature |

| Lithiation followed by iodination | N-(2,2-diethoxyethyl)-3,5-dimethylpyrazole | n-BuLi or LDA, iodine quench | Directed lithiation, selective | Requires handling of strong bases |

| Cross-coupling | 4-Halo-3,5-dimethylpyrazole | Pd catalyst, iodide source | Versatile for complex derivatives | More complex setup, costlier reagents |

Chemical Reactions Analysis

1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide salts.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. One study demonstrated that 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole showed promising results in inhibiting the proliferation of cancer cells. The compound's efficacy was tested against various cancer cell lines, with results suggesting a dose-dependent response.

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell cycle progression. The presence of the iodine atom is believed to enhance the compound's reactivity and biological activity.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its potential as a pesticide. Studies have shown that it possesses insecticidal activity against common agricultural pests. The mode of action appears to involve disruption of the nervous system in insects.

Field Trials

Field trials conducted on crops such as corn and soybeans demonstrated that formulations containing this compound effectively reduced pest populations without adversely affecting beneficial insects.

Data Table: Pesticidal Efficacy

| Pest Species | Concentration (g/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 0.5 | 85 |

| Spider Mites | 0.75 | 90 |

| Whiteflies | 1.0 | 80 |

Materials Science

Polymer Synthesis

This pyrazole derivative has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its inclusion in polymer blends has shown improved resistance to degradation under high temperatures.

Case Study: Polymer Blends

A recent study investigated the effects of incorporating varying concentrations of this compound into polyvinyl chloride (PVC). The results indicated enhanced tensile strength and flexibility.

Data Table: Mechanical Properties of Polymer Blends

| Compound Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0% | 40 | 200 |

| 5% | 55 | 250 |

| 10% | 70 | 300 |

Mechanism of Action

The mechanism by which 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Substituent Analysis at the 1-Position

The 1-position substituent significantly influences steric bulk, solubility, and reactivity. Key comparisons include:

*Calculated based on molecular formula C₁₀H₁₇IN₂O₂.

- Diethoxyethyl vs. tert-Butyl : The diethoxyethyl group enhances polarity and solubility compared to the hydrophobic tert-butyl group, making the former more suitable for reactions requiring polar aprotic solvents. However, tert-butyl derivatives may exhibit greater stability in acidic conditions .

- Diethoxyethyl vs. Cyclopentenyl : The cyclopentenyl group introduces unsaturation, enabling participation in Diels-Alder reactions, whereas the diethoxyethyl group is more chemically inert .

Substituent Analysis at the 4-Position

The 4-position substituent dictates reactivity in cross-coupling and functionalization reactions:

- Iodo vs. Boronate Ester : Iodo substituents enable direct participation in Ullmann or Stille couplings, whereas boronate esters are pivotal in Suzuki-Miyaura reactions. The iodine atom’s larger atomic radius may also influence crystal packing in solid-state applications .

- Iodo vs. Azidoethyl : Azido groups offer orthogonal reactivity for bioconjugation, whereas iodine is more suited for halogen-mediated transformations .

Biological Activity

1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with an ethyl ether and an iodine atom, which may influence its reactivity and biological interactions. The general structure can be represented as follows:

Where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and iodine atoms respectively.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory Effects : Pyrazoles have shown significant anti-inflammatory properties. For instance, compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Activity : Studies have demonstrated that certain pyrazole derivatives possess antibacterial properties against various pathogens. For example, derivatives have been tested against E. coli and S. aureus, showing promising results .

- Anticancer Potential : The compound's structure suggests potential interactions with various molecular targets involved in cancer progression. Some pyrazole derivatives have been identified as inhibitors of kinases relevant to oncogenesis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act by inhibiting specific enzymes such as cyclooxygenases (COX) involved in inflammatory pathways .

- Modulation of Signaling Pathways : Pyrazoles may interfere with critical signaling pathways that regulate cell proliferation and apoptosis, making them potential candidates for cancer therapy .

- Interaction with Receptors : The compound may interact with various receptors or proteins involved in disease processes, leading to altered cellular responses.

Research Findings and Case Studies

Recent studies have focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. For example:

- A study demonstrated that modifying the substituents on the pyrazole ring could significantly increase anti-inflammatory activity compared to standard drugs like dexamethasone .

- Another research effort synthesized a series of pyrazole-based compounds that were evaluated for their inhibitory effects on xanthine oxidase (XO), revealing moderate inhibitory activity in some derivatives .

Q & A

Q. What are the standard synthetic routes for 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole?

The synthesis typically involves a multi-step approach:

- Cyclocondensation : Reacting hydrazine derivatives with β-diketones or β-keto esters to form the pyrazole core .

- Alkylation : Introducing the diethoxyethyl group via nucleophilic substitution or alkylation under basic conditions (e.g., NaH/DMF) .

- Iodination : Electrophilic substitution using iodine or iodine monochloride (ICl) at the 4-position of the pyrazole ring, often mediated by silver triflate (AgOTf) to enhance regioselectivity .

Key conditions : Reactions are typically refluxed in ethanol or DMF, followed by purification via column chromatography.

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry .

- X-ray Diffraction (XRD) : For unambiguous structural determination, especially to resolve steric effects from bulky substituents .

- FTIR Spectroscopy : To identify functional groups (e.g., C-I stretch at ~500 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular weight validation and isotopic patterns due to the iodine atom .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood due to potential volatility of iodinated compounds .

- Waste Disposal : Collect halogenated waste separately for appropriate treatment .

Advanced Research Questions

Q. How can structural ambiguities (e.g., rotational isomers) be resolved using crystallography?

- Refinement Tools : Use SHELXL for high-resolution refinement, incorporating twin analysis for crystals with low symmetry or pseudomerohedral twinning .

- Hydrogen Placement : Place H atoms using calculated positions (riding model) and refine isotropic displacement parameters (Ueq) with constraints .

- Validation : Cross-check with PLATON or Olex2 for missed symmetry or disorder .

Q. How can cross-coupling reactions involving the 4-iodo substituent be optimized?

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be addressed?

- Dynamic Effects : Investigate restricted rotation of the diethoxyethyl group using variable-temperature NMR (VT-NMR) to observe coalescence temperatures .

- Tandem MS/MS : Fragment ions (e.g., loss of I•) can confirm substitution patterns .

- 2D NMR : Use NOESY or HSQC to resolve overlapping signals from methyl and ethyl groups .

Q. What computational methods are suitable for evaluating the compound’s bioactivity potential?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with biological targets (e.g., kinases or enzymes) .

- ADMET Profiling : Employ SwissADME or pkCSM to assess solubility, permeability, and toxicity .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.